1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane
Overview
Description
Synthesis Analysis
The synthesis of 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane and related compounds often involves nucleophilic trifluoromethylation or other fluorine-centric reactions. For example, trifluoromethylated alcohols have been prepared by direct nucleophilic trifluoromethylation of diketo compounds with (trifluoromethyl)trimethylsilane, showcasing methodologies that might be adapted for synthesizing the subject compound by incorporating trifluorovinyl groups in strategic positions (Singh et al., 2001).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including the one , typically features a range of inter- and intra-molecular interactions facilitated by fluorine's electronegativity. X-ray crystallography of related compounds reveals significant insights into how fluorine's presence influences molecular geometry, bond lengths, and angles, contributing to the compound's stability and reactivity (Singh et al., 2001).
Chemical Reactions and Properties
The reactivity of 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane is likely influenced by its fluorinated moieties, which can undergo various chemical reactions, including polymerization and cross-linking. For instance, siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers represent a class of fluorosiloxane polymers synthesized through processes that might parallel the reactions of the subject compound, including thermal cyclopolymerization (Smith & Babb, 1996).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as the one of interest, are often characterized by high thermal stability, solubility in organic solvents, and the ability to form colorless, transparent films. These properties are exemplified in the synthesis and characterization of hexafluoroisopropylidene group-containing aromatic polyether and copolyethers (Saegusa & Koizumi, 2005).
Chemical Properties Analysis
The chemical properties of 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane, including reactivity towards various reagents and conditions, are likely shaped by the presence of multiple fluorine atoms. Fluorine's effects on the chemical behavior of compounds include alterations in reactivity patterns, acid/base characteristics, and interactions with other molecules, as illustrated in studies of related fluorinated materials (Saegusa & Koizumi, 2005).
Scientific Research Applications
Synthesis and Characterization of Fluoropolymers :
- Siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, a new class of fluorosiloxane polymers, were synthesized and characterized. These polymers possess a well-defined linear structure and are used for producing clear, flexible, and thermally stable elastomeric films with potential applications in advanced materials engineering (Smith & Babb, 1996).
Dental Composite Materials :
- Low viscosity dimethacrylate comonomers, including Bis-GMA and CH3Bis-GMA, were analyzed for their potential in novel dental composites. The study focused on their polymerization and properties, such as polymerization shrinkage and water sorption, which are crucial for dental applications (Pereira, Nunes, & Kalachandra, 2002).
Molecular Motions in Polycarbonates :
- The molecular motions in various polycarbonates, including bis(4-hydroxyphenyl)hexafluoro-2,2-propane, were studied using nuclear magnetic resonance techniques. This research provides insights into the behavior of these materials at the molecular level, which is essential for their application in polymer science (Garfield, 2007).
Polymerization of Imide Oligomers :
- Research on the synthesis and polymerization of imide trimers, terminated with trifluorovinyl ether groups, was conducted. These trimers can be melt processed and then polymerized to high molecular weight, suggesting applications in high-performance polymer manufacturing (Choi & Harris, 2000).
Synthesis of New Fluorine-Containing Polyethers :
- A study on the synthesis of highly fluorinated monomers and their reaction with diphenols to produce soluble, hydrophobic, low dielectric polyethers. These materials have moderate thermal stability and potential applications in electronics due to their low dielectric properties (Fitch et al., 2003).
properties
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1,3-bis(1,2,2-trifluoroethenoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F12O2/c8-1(9)3(12)20-6(16,17)5(14,15)7(18,19)21-4(13)2(10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJWCQOEERZJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160684 | |
Record name | 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane | |
CAS RN |
13846-22-5 | |
Record name | 1,1,2,2,3,3-Hexafluoro-1,3-bis[(1,2,2-trifluoroethenyl)oxy]propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13846-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013846225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3-hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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